molecular formula C10H12ClNO2 B14851620 Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate

Cat. No.: B14851620
M. Wt: 213.66 g/mol
InChI Key: QLUJYEMUNZRIEO-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridine-2-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a methyl group at the fifth position, and an ethyl ester group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-chloro-5-methylpyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom, resulting in the formation of 5-methylpyridine-2-acetic acid ethyl ester.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of 3-chloro-5-methylpyridine-2-acetic acid.

    Reduction: Formation of 5-methylpyridine-2-acetic acid ethyl ester.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for their therapeutic potential.

Industry: In the agrochemical industry, 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological molecules.

Comparison with Similar Compounds

    3-Chloro-5-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    5-Methylpyridine-2-acetic acid ethyl ester: Lacks the chloro group, which may affect its reactivity and applications.

    3-Chloro-2-methylpyridine: Similar structure but with a methyl group at the second position instead of the fifth position.

Uniqueness: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is unique due to the combination of the chloro, methyl, and ester groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3

InChI Key

QLUJYEMUNZRIEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)C)Cl

Origin of Product

United States

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